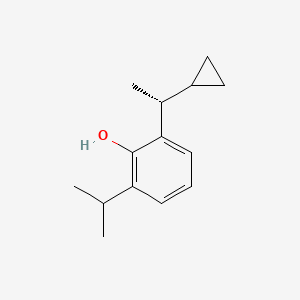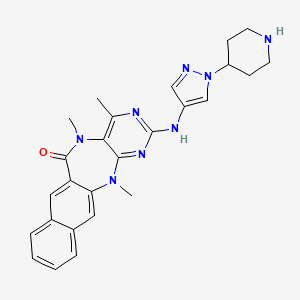![molecular formula C22H31ClN6O B608047 (3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride CAS No. 1805789-54-1](/img/structure/B608047.png)
(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride
Overview
Description
This compound has shown significant preclinical activity in various cancer models, including breast cancer, colon cancer, and acute myeloid leukemia . CDK7 plays a crucial role in cell cycle regulation and transcription, making it a promising target for cancer therapy.
Mechanism of Action
- CDK7 plays a key role in:
- CT7001 inhibits CDK7, leading to:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
CT7001 hydrochloride selectively engages with CDK7, a cyclin-dependent kinase that plays a crucial role in cell cycle progression and transcription . It inhibits CDK7 with an IC50 of 41 nM, displaying 45-, 15-, 230-, and 30-fold selectivity over CDK1, CDK2, CDK5, and CDK9, respectively .
Cellular Effects
CT7001 hydrochloride has been shown to inhibit the proliferation of several cancer cell lines and patient-derived cells in vitro . It causes cell cycle arrest and induces apoptosis . In addition, it suppresses transcription mediated by full-length and constitutively active AR splice variants .
Molecular Mechanism
The molecular mechanism of CT7001 hydrochloride involves the inhibition of CDK7, leading to a decrease in the phosphorylation of RNA polymerase II and cell cycle signaling intermediates including CDK1, CDK2, and Rb1 . This results in decreased expression levels of key oncogenes such as c-Myc .
Temporal Effects in Laboratory Settings
In laboratory settings, CT7001 hydrochloride has shown sustained anti-tumor effects over time . For instance, in an in vivo orthotopic-patient derived xenograft model of TNBC in nu/nu mice, orally administered CT7001 monotherapy produced strong and sustained regression of the tumor that persisted during the dosing schedule .
Dosage Effects in Animal Models
In animal models, the effects of CT7001 hydrochloride vary with different dosages . For example, in a MV-4-11 xenograft model, once daily oral administration of CT7001 led to a sustained total growth suppression .
Metabolic Pathways
CT7001 hydrochloride is involved in the regulation of cell cycle progression and transcription, both of which are key metabolic pathways . It controls the activity of key enzymes involved in these pathways, including other cyclin-dependent kinases such as CDK1, CDK2, CDK4, and CDK6 .
Transport and Distribution
Given its oral bioavailability , it can be inferred that it is well-absorbed and distributed in the body.
Subcellular Localization
Given its role as a CDK7 inhibitor, it is likely to be localized in the nucleus where CDK7 and its associated transcriptional and cell cycle regulatory activities occur .
Preparation Methods
The synthesis of CT7001 hydrochloride involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of organic reactions, including nucleophilic substitution and cyclization . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
CT7001 hydrochloride undergoes various chemical reactions, primarily focusing on its interaction with CDK7. The compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of CDK7 . This interaction leads to the inhibition of CDK7 activity, which in turn affects cell cycle progression and transcription. Common reagents used in these reactions include ATP analogs and other kinase inhibitors. The major products formed from these reactions are typically phosphorylated proteins and other downstream signaling molecules.
Scientific Research Applications
CT7001 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has shown promise as a therapeutic agent for various types of cancer, including prostate cancer, breast cancer, and acute myeloid leukemia . The compound has been studied extensively in preclinical models, demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, CT7001 hydrochloride is used in studies investigating the role of CDK7 in cell cycle regulation and transcription, providing valuable insights into the molecular mechanisms underlying cancer progression .
Comparison with Similar Compounds
CT7001 hydrochloride is unique among CDK7 inhibitors due to its high selectivity and oral bioavailability . Similar compounds include THZ1, another CDK7 inhibitor, which also targets the ATP-binding site of CDK7 but has different pharmacokinetic properties . Compared to THZ1, CT7001 hydrochloride has shown improved efficacy and safety profiles in preclinical studies . Other similar compounds include CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib, which target different cyclin-dependent kinases but share a similar mechanism of action in terms of cell cycle regulation .
Properties
IUPAC Name |
(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O.ClH/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29;/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27);1H/t17-,19+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNPLAHCOLEZJE-ZFNKBKEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805789-54-1 | |
| Record name | CT-7001 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805789541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CT-7001 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOH5NJ0DC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)
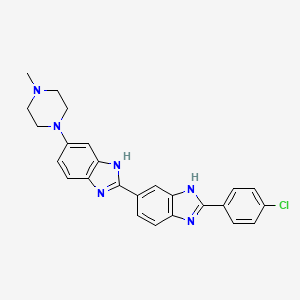
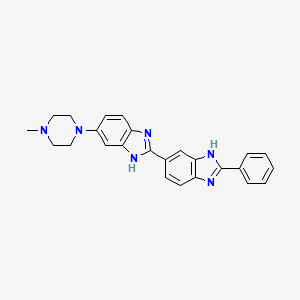
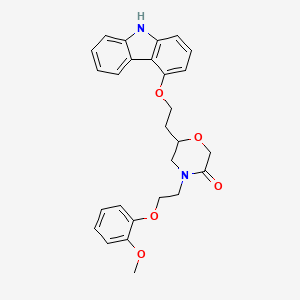

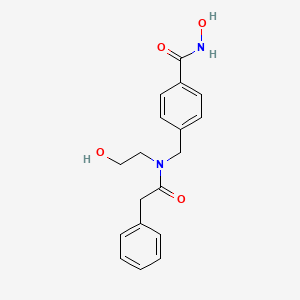
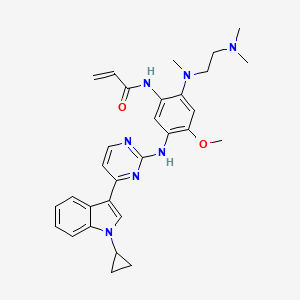
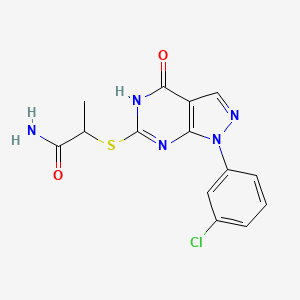
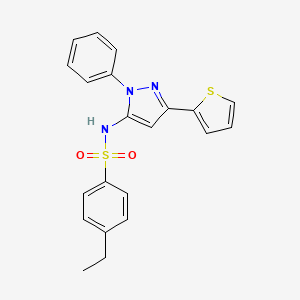
![(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B607982.png)
